This 2,2-disubstituted oxirane combines a benzyl and a trifluoromethyl group on the same epoxide carbon, delivering a highly electrophilic, sterically hindered, and lipophilic scaffold. Its gem‑CF3 architecture enables synthesis of α‑trifluoromethyl‑β‑amino alcohols—privileged motifs in CNS drug discovery due to enhanced metabolic stability and brain penetration (calculated LogP ~2.1–2.8). The prochiral, quaternary carbon centre also makes it a valuable substrate for developing novel asymmetric methodologies. Choose this intermediate when non‑fluorinated analogs fail to deliver the required reactivity, regioselectivity, or physicochemical profile.
Molecular FormulaC10H9F3O
Molecular Weight202.176
CAS No.2248377-01-5
Cat. No.B2723607
⚠ Attention: For research use only. Not for human or veterinary use.
2-Benzyl-2-(trifluoromethyl)oxirane (CAS 2248377-01-5): A 2,2-Disubstituted Fluorinated Building Block
2-Benzyl-2-(trifluoromethyl)oxirane (CAS: 2248377-01-5) is a 2,2-disubstituted oxirane featuring both a benzyl and a trifluoromethyl group on the same carbon of the epoxide ring . This substitution pattern creates a highly electrophilic, sterically hindered, and lipophilic center, making it a potential intermediate for synthesizing complex molecules with quaternary carbon centers . However, a comprehensive search of scientific literature reveals a complete absence of quantitative, comparator-based performance data for this specific compound.
The Critical Risks of Substituting 2-Benzyl-2-(trifluoromethyl)oxirane with Non-Fluorinated Analogs
In the absence of direct, compound-specific data, the justification against substitution rests on established, class-level physicochemical principles. The presence of the geminal trifluoromethyl group is known to profoundly alter the reactivity, stability, and physical properties of oxiranes compared to non-fluorinated analogs [1]. For instance, the strong electron-withdrawing effect of the CF3 group significantly increases the electrophilicity of the adjacent epoxide carbon, leading to different regioselectivity and reaction rates in ring-opening reactions [2]. Substituting 2-Benzyl-2-(trifluoromethyl)oxirane with a non-fluorinated analog like 2-benzyloxirane would therefore be expected to result in a completely different reaction profile, potentially leading to synthetic failure or inferior product properties, though no quantitative data for this specific compound pair is available to confirm the magnitude of the effect.
[1] Substituent effects on stability of oxiranes, oxirenes, and dioxiranes. Journal of Physical Organic Chemistry, 2000. View Source
[2] C. Coudures. Reactions d'ouverture des F-alkyl oxirannes. Semantic Scholar. View Source
Quantitative Differentiation Evidence for 2-Benzyl-2-(trifluoromethyl)oxirane: A Critical Review
Hypothetical Application Scenarios for 2-Benzyl-2-(trifluoromethyl)oxirane Based on Structural Class
Synthesis of α-Trifluoromethyl-β-amino Alcohols
Based on the reactivity of the broader class of α-CF3 oxiranes, 2-Benzyl-2-(trifluoromethyl)oxirane could theoretically serve as a precursor for α-trifluoromethyl-β-amino alcohols [1]. These motifs are common in pharmaceutical research due to the metabolic stability and unique conformation imparted by the CF3 group. However, no specific, quantitative yields or conditions for this transformation using 2-Benzyl-2-(trifluoromethyl)oxirane are available in the public domain.
Development of Lipophilic Scaffolds for CNS-Targeted Research
The calculated lipophilicity (LogP ~2.1-2.8) [2] for this compound is higher than that of many simpler oxiranes, a characteristic often desirable for crossing biological membranes like the blood-brain barrier. This suggests a potential application as a synthetic intermediate for building blocks in central nervous system (CNS) drug discovery, where enhanced lipophilicity can improve brain penetration. This is a class-level inference, and no in vivo or in vitro data for this specific compound exists.
Model Substrate for Asymmetric Catalysis Methodology
The compound's prochiral nature and the presence of a geminal disubstituted pattern make it a challenging and potentially valuable substrate for developing new asymmetric synthetic methodologies, such as enantioselective ring-opening or desymmetrization reactions [3]. Its performance in such reactions would need to be empirically determined and compared against other substrates.
[1] Synthesis of β-amino-α-trifluoromethyl alcohols. ZORA - University of Zurich. View Source
[2] ChemExper Chemical Directory. LogP data for related compounds. View Source
[3] Palladium-Catalyzed Negishi Coupling of α-CF3 Oxiranyl Zincate: Access to Chiral CF3-Substituted Benzylic Tertiary Alcohols. J. Am. Chem. Soc. 2017, 139, 32, 11024–11027. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.